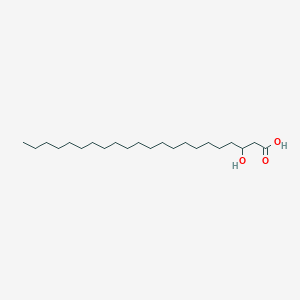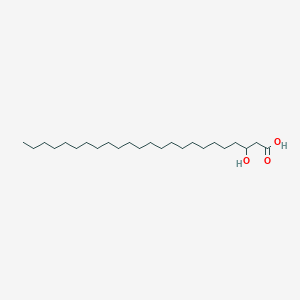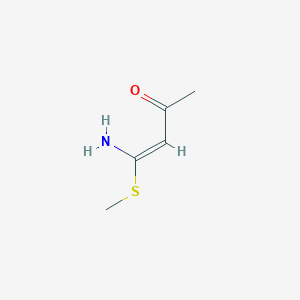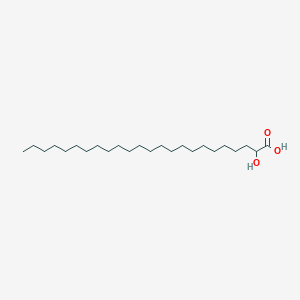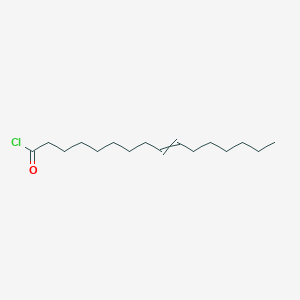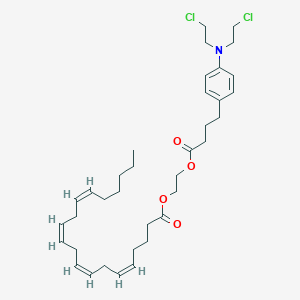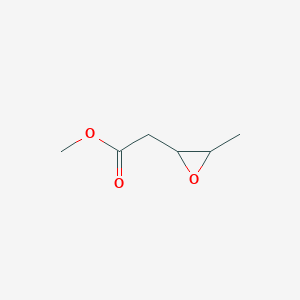
Methyl 2-(3-methyloxiran-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-methyloxiran-2-yl)acetate, also known as methyl glycidate, is an organic compound commonly used in the pharmaceutical and chemical industries. This compound is a colorless liquid with a fruity odor and is soluble in water and alcohol. Methyl glycidate is used as a starting material for the synthesis of various drugs and chemicals, making it an essential compound in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-methyloxiran-2-yl)acetate glycidate is not well understood. However, it is believed to act as a nucleophile and can undergo various chemical reactions such as esterification, alkylation, and oxidation. Methyl glycidate is also known to inhibit the activity of certain enzymes, which may explain its use as an insecticide and fungicide.
Biochemical and Physiological Effects:
Methyl glycidate is not known to have any significant biochemical or physiological effects on humans. However, it is considered to be a mild irritant and can cause skin and eye irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl glycidate is a relatively cheap and readily available compound, making it an attractive starting material for the synthesis of various drugs and chemicals. It is also relatively stable and can be stored for long periods without significant degradation. However, it is a highly flammable and volatile compound, which can pose a safety hazard in the laboratory.
Direcciones Futuras
There are several future directions for the use of Methyl 2-(3-methyloxiran-2-yl)acetate glycidate in scientific research. One area of interest is the synthesis of new anti-cancer drugs using this compound glycidate as a starting material. Additionally, the use of this compound glycidate in the synthesis of new insecticides and fungicides could help address the growing problem of pesticide resistance. Finally, the use of this compound glycidate as a flavoring agent in the food industry could lead to the development of new and unique flavors.
Métodos De Síntesis
The synthesis of Methyl 2-(3-methyloxiran-2-yl)acetate glycidate involves the reaction of glycidol with this compound acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place at room temperature and yields this compound glycidate as the main product. The reaction mechanism involves the opening of the epoxide ring of glycidol by the nucleophilic attack of the carbonyl group of this compound acetate.
Aplicaciones Científicas De Investigación
Methyl glycidate has been extensively used in scientific research for the synthesis of various drugs and chemicals. It is a key building block for the synthesis of anti-cancer drugs such as tamoxifen and raloxifene. Methyl glycidate is also used in the synthesis of insecticides, herbicides, and fungicides. Additionally, it is used as a flavoring agent in the food industry.
Propiedades
| 133162-73-9 | |
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
methyl 2-(3-methyloxiran-2-yl)acetate |
InChI |
InChI=1S/C6H10O3/c1-4-5(9-4)3-6(7)8-2/h4-5H,3H2,1-2H3 |
Clave InChI |
ACMRZJAYPUKZTR-UHFFFAOYSA-N |
SMILES |
CC1C(O1)CC(=O)OC |
SMILES canónico |
CC1C(O1)CC(=O)OC |
Sinónimos |
Pentonic acid, 3,4-anhydro-2,5-dideoxy-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


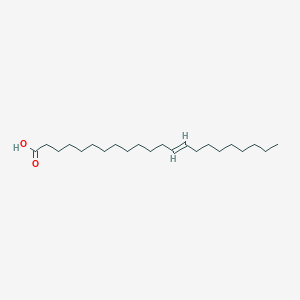
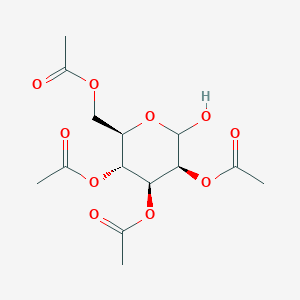
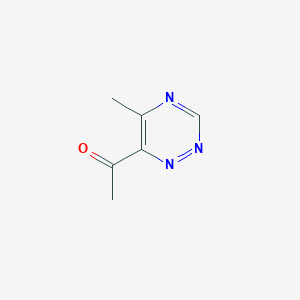
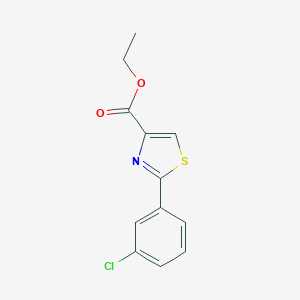
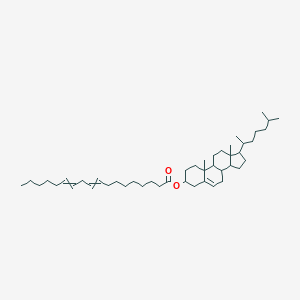
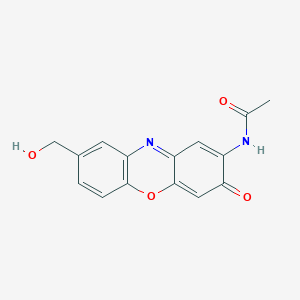
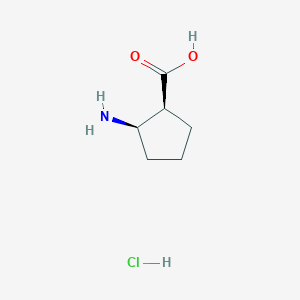
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)
